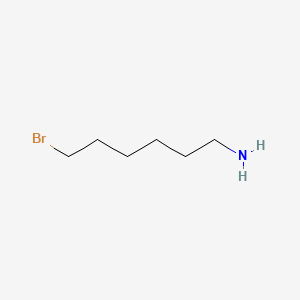

6-Bromohexan-1-amine

Beschreibung

Significance in Modern Organic Synthesis and Interdisciplinary Research

The dual functionality of 6-bromohexan-1-amine, possessing both a primary amine and a bromoalkane, makes it a versatile building block in organic synthesis. chembk.com The primary amine group serves as a nucleophile, while the bromine atom acts as a good leaving group in nucleophilic substitution reactions. fishersci.co.ukinnospk.com This allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. chembk.com

In interdisciplinary research, this compound and its derivatives are utilized in various fields. For instance, it has been employed in the preparation of compounds for proteomics research and in the synthesis of polymers. innospk.com Its application extends to the development of novel materials, such as supramolecular gels for sensor applications and materials for nanotechnology. innospk.com

Historical Context of Alkyl Halide and Primary Amine Reactivity Studies

The reactivity of alkyl halides and primary amines has been a cornerstone of organic chemistry for over a century. The nucleophilic substitution reaction between an amine and an alkyl halide, often referred to as alkylation of amines, is a historically significant and well-established method for forming carbon-nitrogen bonds. fishersci.co.uk

Early studies focused on understanding the factors that influence the rate and outcome of these reactions, such as the nature of the alkyl halide, the structure of the amine, the solvent, and the reaction conditions. fishersci.co.uk It was established that the reactivity of the halide follows the trend I > Br > Cl, making alkyl bromides like this compound practical choices for synthesis. fishersci.co.uk The primary challenge has always been controlling the extent of alkylation, as the primary amine product can react further to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. pressbooks.pubopenstax.org This lack of selectivity often leads to a mixture of products. pressbooks.pub

Current Research Frontiers and Challenges for this compound

Current research continues to explore new applications and more efficient synthetic methodologies involving this compound. A significant area of focus is the development of more selective and "greener" amination reactions to overcome the challenge of over-alkylation. fishersci.co.uk Modern methods like the Gabriel synthesis and the use of azide (B81097) ions as nitrogen nucleophiles offer more controlled routes to primary amines from alkyl halides. pressbooks.publibretexts.org

The unique properties of this compound are being harnessed in cutting-edge research. For example, its hydrobromide salt has been used in the synthesis of pillar americanelements.comarene-based dually crosslinked supramolecular gels, which have potential applications as chemical sensors. Furthermore, derivatives of this compound are being investigated for their potential in medicinal chemistry, for example, in the structure-based design of P2Y14 receptor antagonists for inflammatory and endocrine conditions. acs.org

A key challenge remains the development of cost-effective and environmentally benign synthetic routes for this compound and its derivatives. While the compound is commercially available, its synthesis often involves the use of hazardous reagents and produces halide ion waste. chembk.comfishersci.co.uk Future research will likely focus on developing catalytic methods and utilizing renewable resources to address these issues.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWLHQDZJWQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902532 | |

| Record name | NoName_3045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromohexan 1 Amine and Its Salts

Advanced Synthetic Approaches

Green Chemistry Principles in Amination Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scribd.com When applied to the synthesis of amines like this compound, these principles can be evaluated using various metrics, including Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). scribd.comreddit.com

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher AE signifies a more efficient process with less waste.

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual mass of reactants used to produce a certain mass of product, including yields.

Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a unit mass of the final product. A lower PMI indicates a greener process.

The Gabriel synthesis, while more selective in producing the primary amine, has an inherently poor atom economy due to the large phthalimide (B116566) group which is ultimately removed as a phthalhydrazide (B32825) byproduct during the cleavage step. mrcolechemistry.co.uk

The synthesis from 6-aminohexan-1-ol and HBr is highly atom-economical as the only byproduct is water. This, combined with its high reported yield, makes it an attractive route from a green chemistry perspective. gauthmath.com

The table below provides a comparative analysis of the green metrics for the different synthetic routes.

Interactive Data Table: Green Chemistry Metrics for this compound Synthesis

| Synthetic Route | Atom Economy (AE) (%) | Key Green Advantages | Key Green Disadvantages |

|---|---|---|---|

| From 6-Aminohexan-1-ol | ~90.5% | High atom economy, high yield, water is the only byproduct. | Use of corrosive hydrobromic acid. |

| Direct Amination | ~95.2% (theoretical for mono-amination) | Simple reagents. | Poor selectivity, formation of multiple byproducts (over-alkylation), difficulty in purification. mrcolechemistry.co.ukpearson.com |

| Gabriel Synthesis | ~40.7% (for the hydrazinolysis step) | High selectivity for the primary amine, avoids over-alkylation. pearson.com | Poor atom economy due to the phthalimide protecting group, generates significant byproduct (phthalhydrazide). mrcolechemistry.co.uk |

Stereoselective Synthesis of Analogues

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a significant area of organic chemistry, particularly for pharmaceutical applications. While this compound itself is achiral, the principles of stereoselective synthesis can be applied to produce its chiral analogues. These analogues would have a stereocenter, for instance, by having the amine or bromo group attached to a chiral carbon atom in the hexane (B92381) chain.

A common strategy for stereoselective synthesis is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis . scribd.comwikipedia.orgnih.gov Amino acids, sugars, and terpenes are common starting materials in the chiral pool. wikipedia.orgnih.gov

For example, a chiral analogue of this compound, such as a chiral 6-amino-x-hexanol, could be synthesized from a chiral precursor. A representative analogue is 6-aminoheptan-2-ol , which contains two stereocenters. nih.gov The synthesis of such a molecule can be achieved through various stereoselective methods. One approach is the reductive amination of a ketone. For instance, the synthesis of enantiopure (R)-β-amino alcohols can be achieved through the kinetic resolution of racemic β-amino alcohols using engineered amine dehydrogenases. acs.org

A more classical chemical approach could involve the reduction of a chiral amino ketone. For example, starting with 6-aminoheptan-2-one, a stereoselective reduction of the ketone group would yield 6-aminoheptan-2-ol. nih.gov The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts.

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in the asymmetric synthesis of amino acids and other chiral compounds. scribd.com For instance, a chiral auxiliary could be used to direct the alkylation or amination of a hexane derivative in a stereoselective manner.

The development of such stereoselective routes is crucial for accessing specific enantiomers of biologically active molecules, as different enantiomers can have vastly different pharmacological effects.

Reaction Mechanisms and Kinetics of 6 Bromohexan 1 Amine

Nucleophilic Substitution Reactions of the Bromine Moiety

The carbon-bromine bond in 6-bromohexan-1-amine is the primary site for nucleophilic substitution. The reaction's pathway and rate are highly dependent on the reaction conditions and the nature of the nucleophile involved.

Mechanistic Pathways (S_N1, S_N2, neighboring group participation)

S_N2 Pathway: As a primary alkyl halide, this compound is predisposed to undergo nucleophilic substitution via the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. pitt.eduvedantu.com This pathway involves a single, concerted step where an external nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. saskoer.cabits-pilani.ac.in This process leads to an inversion of stereochemical configuration at the reaction center and proceeds through a trigonal bipyramidal transition state. pitt.edu

S_N1 Pathway: The S_N1 (Substitution, Nucleophilic, Unimolecular) pathway is generally disfavored for primary alkyl halides like this compound because it would require the formation of a highly unstable primary carbocation. This mechanism typically involves a two-step process: slow, rate-determining ionization to form a carbocation, followed by rapid attack by a nucleophile. Such a pathway is not a significant contributor to the substitution reactions of this compound under typical conditions. pharmdguru.com

Neighboring Group Participation (NGP): A crucial aspect of the reactivity of this compound is the potential for intramolecular reaction, where the primary amine functionality acts as an internal nucleophile. vedantu.comwikipedia.org This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly influence the reaction rate and stereochemistry. wikipedia.orgdalalinstitute.com The lone pair of electrons on the nitrogen atom can attack the carbon bearing the bromine atom in an intramolecular S_N2 fashion, displacing the bromide ion and forming a cyclic azepanium ion (a seven-membered ring). vedantu.comdalalinstitute.com This cyclization is a key mechanistic feature. If an external nucleophile is present, it will then attack one of the carbons of the cyclic intermediate in a second S_N2 reaction, opening the ring. The net result of this two-step process (intramolecular S_N2 followed by intermolecular S_N2) is retention of configuration at the reaction center. dalalinstitute.com

Kinetic Studies and Rate Law Determination

The kinetics of the substitution reactions provide insight into the underlying mechanism.

For S_N2 Reactions: When reacting with an external nucleophile (Nu⁻) in the absence of significant NGP, the reaction is expected to follow second-order kinetics. The rate law is expressed as: Rate = k[C₆H₁₄BrN][Nu⁻] saskoer.ca This indicates that the reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. pitt.edubits-pilani.ac.in

For Reactions with NGP: When neighboring group participation is operative, the rate-determining step is the initial intramolecular cyclization. dalalinstitute.com This is a unimolecular process, yet the reaction can exhibit complex kinetics. However, the most notable kinetic consequence of NGP is a significant rate enhancement compared to analogous compounds lacking the participating group. vedantu.comwikipedia.org For instance, the rate of hydrolysis of mustard agents (containing sulfur or nitrogen) is thousands of times faster than that of simple alkyl chlorides due to NGP. wikipedia.org The formation of the seven-membered azepane ring from this compound is entropically less favorable than the formation of five- or six-membered rings from shorter ω-aminoalkyl halides, but the principle of rate acceleration still applies.

Table 1: Relative Rates of Cyclization for ω-Aminoalkyl Bromides This table illustrates the general trend for intramolecular cyclization rates based on the size of the ring being formed. Note that these are relative values for comparison.

| Reactant | Ring Size Formed | Relative Rate |

| 3-Bromopropan-1-amine | 4 (Azetidine) | Low |

| 4-Bromobutan-1-amine | 5 (Pyrrolidine) | Very High |

| 5-Bromopentan-1-amine | 6 (Piperidine) | High |

| This compound | 7 (Azepane) | Moderate |

Reactivity Profile of the Primary Amine Functionality

The primary amine group in this compound is a potent nucleophile and a base, enabling a variety of chemical transformations.

Amine Alkylation and Acylation Processes

Alkylation: The lone pair of electrons on the nitrogen makes the amine group nucleophilic, allowing it to react with alkylating agents, such as other alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. This reactivity means that in the absence of a large excess of an external nucleophile, intermolecular reaction between two molecules of this compound can occur, leading to dimerization and polymerization. Microwave-assisted N-alkylation in aqueous media represents a modern, efficient method for such transformations. mdma.ch

Acylation: The primary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide products. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the N-acyl derivative.

Table 3: Common Reagents for Amine Acylation

| Reagent Class | Example | Product |

| Acyl Halide | Acetyl chloride | N-(6-bromohexyl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(6-bromohexyl)acetamide |

| Ester | Ethyl acetate (B1210297) (slow) | N-(6-bromohexyl)acetamide |

Condensation and Imine Formation Reactions

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is reversible and typically acid-catalyzed.

The mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate. A proton transfer then yields a neutral carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen assists in the elimination of water, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen by a base (like water or another amine molecule) gives the final imine product. libretexts.orglibretexts.org

The rate of imine formation is highly pH-dependent. A weakly acidic environment (pH 4-6) is often optimal. At very low pH, the amine becomes fully protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Transition Metal-Catalyzed Transformations Involving this compound

This compound possesses two reactive sites: a nucleophilic primary amine and an alkyl bromide. This duality allows it to participate in a variety of transition metal-catalyzed reactions, where the carbon-bromine (C-Br) bond is typically the primary site of activation.

Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. ua.es this compound serves as a valuable building block in these transformations, primarily through the activation of its C(sp³)-Br bond.

Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a key method for forming C-N bonds. tcichemicals.com While this compound itself contains an amine, its alkyl bromide moiety can be coupled with other nucleophiles. In the synthesis of complex molecules, such as P2Y₁₄ receptor antagonists, derivatives of this compound are utilized in palladium-catalyzed coupling reactions. For instance, a synthetic intermediate derived from 6-aminohexanol, namely this compound hydrochloride, can be imagined to participate in such sequences. acs.org A general representation involves the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation and reductive elimination to form the new C-C or C-N bond. acs.org

Nickel and iron complexes are also used to catalyze cross-coupling reactions involving alkyl halides. acs.orguni-regensburg.de These reactions often proceed through different mechanisms, with nickel-catalyzed processes sometimes involving radical intermediates. acs.org The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity, especially with alkyl halides which can undergo slower oxidative addition compared to their aryl counterparts. acs.org

| Reaction Type | Catalyst System | Reactants | Product Type | Key Mechanistic Steps |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling (C-C bond formation) | Pd(Ph₃P)₄ / Base (e.g., K₂CO₃) | This compound (or its N-protected form), Arylboronic acid | 6-Arylhexan-1-amine derivative | Oxidative Addition, Transmetalation, Reductive Elimination acs.orgacs.org |

| Buchwald-Hartwig Amination (C-N bond formation) | Pd₂(dba)₃ / Ligand (e.g., PCy₃) / Base | Aryl Bromide, this compound | N-(Aryl)-6-bromohexan-1-amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination tcichemicals.com |

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, or allene). libretexts.org This reaction is an atom-economical method for synthesizing more complex amines. In this context, this compound can act as the amine component that adds to an unsaturated substrate. The reaction can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals. libretexts.org

Ruthenium-catalyzed hydroamination of vinylarenes with alkylamines, for example, proceeds via an anti-Markovnikov addition mechanism. acs.org The proposed pathway involves the formation of a ruthenium η⁶-vinylarene complex. Nucleophilic attack by the amine (such as this compound) on the coordinated vinylarene, followed by arene exchange, yields the final product and regenerates the catalyst. acs.org This method is significant as it represents a rare example of catalytic activity proceeding through π-arene complexes. acs.org The regioselectivity (Markovnikov vs. anti-Markovnikov) is a key consideration in these reactions, often controlled by the choice of catalyst and reaction conditions. libretexts.org

Theoretical Chemistry and Computational Modeling

Computational methods provide deep insights into the reaction mechanisms, conformational preferences, and intermolecular interactions of molecules like this compound.

Quantum Mechanical (QM) Studies on Reaction Pathways

Quantum mechanical calculations are powerful tools for investigating the energetics of reaction pathways. For a molecule like this compound, QM studies can elucidate the mechanism of its fundamental reactions, such as the SN2 displacement of the bromide ion. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be used to model enzymatic reactions, for instance, to evaluate the energetic profiles of C-Br bond cleavage by a haloalkane dehalogenase. iucr.org Such studies map the potential energy surface along the reaction coordinate, identifying the structures and energies of transition states and intermediates. This information is crucial for understanding reaction kinetics and the origins of catalytic rate enhancement.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. MD simulations are particularly useful for conformational analysis and studying non-covalent intermolecular interactions.

In the context of drug design, MD simulations were used to study derivatives of this compound developed as P2Y₁₄ receptor antagonists. acs.org After docking a ligand into the receptor's binding site, MD simulations lasting for nanoseconds can assess the stability of the binding pose and analyze the ligand-receptor interactions. acs.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of the ligand within the binding pocket. acs.org

Furthermore, MD simulations have been employed to understand the cooperative catalysis between an enzyme and a single metal atom in cross-coupling reactions. nih.gov In a study involving the similar molecule 1-bromohexane (B126081), simulations showed a high interaction between the substrate and a palladium atom anchored near the enzyme's active site. nih.gov The analysis revealed the distribution of distances and interaction energies, demonstrating how noncovalent forces can stabilize the reaction's transition state and lower the activation energy. nih.gov

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| 1-Bromohexane with Pd₁/CALB-P catalyst | Investigate intermolecular interactions and transition state stabilization. | The distance between 1-bromohexane and the enzyme-adjacent Pd atom was primarily 0.6–1.0 nm, with a strong binding energy of -60 to -100 kJ/mol. | nih.gov |

| P2Y₁₄R antagonist derived from this compound | Analyze ligand stability in the receptor binding pocket. | MD simulations helped identify stable bioisosteric replacements for parts of the initial ligand, guiding the design of compounds with improved properties. | acs.org |

Derivatization and Functionalization Strategies Employing 6 Bromohexan 1 Amine

Synthesis of Quaternary Ammonium (B1175870) Compounds

Quaternization reactions involving 6-Bromohexan-1-amine or its derivatives are fundamental in creating cationic molecules, which have applications ranging from antimicrobial agents to mitochondrial targeting probes. mdpi.comresearchgate.net The formation of quaternary ammonium salts typically involves the alkylation of an amine. ku.edu

A prominent application of this compound is in the synthesis of mitochondria-targeting agents. The triphenylphosphonium (TPP) cation is lipophilic and readily accumulates within mitochondria due to the organelle's negative membrane potential. (6-aminohexyl)triphenylphosphonium bromide is a key intermediate that introduces a TPP tag while leaving a primary amine available for further conjugation. sigmaaldrich.com

The synthesis is typically achieved through a direct reaction between this compound hydrobromide and triphenylphosphine (B44618). acs.org In a common procedure, these reactants are refluxed for an extended period (e.g., 18 hours) in a solvent such as acetonitrile. acs.org The reaction proceeds via nucleophilic substitution, where the phosphorus atom of triphenylphosphine attacks the primary carbon attached to the bromine, displacing the bromide ion and forming the phosphonium (B103445) salt. amazonaws.com After the reaction, the mixture is cooled, and the resulting product can be purified by washing with a suitable solvent or by flash chromatography to yield a white solid. acs.orgamazonaws.com

Table 1: Synthesis of (6-aminohexyl)triphenylphosphonium Bromide

| Reactant | Reagent | Solvent | Condition | Product |

|---|

The versatility of this compound extends to reactions with various other quaternization agents. The strategy depends on which end of the bifunctional linker is being modified.

Quaternization of the Amine Group: The primary amine can be exhaustively alkylated with simple alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt, although this can be challenging to control. More commonly, the primary amine is first converted to a tertiary amine, which is then quaternized.

Reaction at the Bromo- Terminus: The alkyl bromide end is reactive towards tertiary amines in a classic Menshutkin reaction to form quaternary ammonium salts. ku.edu This approach is utilized in the synthesis of anion exchange membranes (AEMs), where polymers containing hexyl bromide side chains are quaternized with tertiary amines like trimethylamine, quinuclidine, or 1-methylimidazole (B24206). researchgate.net This reaction creates a cationic charge at the end of the six-carbon spacer. Similarly, N-heterocycles such as pyridine (B92270) and imidazole (B134444) derivatives can act as nucleophiles to displace the bromide, forming pyridinium (B92312) or imidazolium (B1220033) salts. ku.edusrce.hr This method is also employed in the synthesis of Gemini surfactants, where a diamine can be reacted with two equivalents of a bromoalkane. google.com

Table 2: Examples of Quaternization Reagents for Bromo-Terminated Hexyl Chains

| Reagent Class | Specific Example | Resulting Cationic Group |

|---|---|---|

| Tertiary Amines | Trimethylamine | Tetramethylammonium derivative |

| Quinuclidine | Quinuclidinium derivative | |

| N-Heterocycles | 1-Methylimidazole | Imidazolium derivative |

Preparation of (6-aminohexyl)triphenylphosphonium Bromide

Conjugation Chemistry and Bioconjugate Synthesis

The amine functionality of this compound and its derivatives is widely used for conjugation to biomolecules and fluorescent dyes, typically through the formation of stable amide bonds.

Amide bond formation is a cornerstone of bioconjugation chemistry, linking amine-containing molecules to carboxylic acids found in peptides, proteins, or other functional molecules. researchgate.net The primary amine of a this compound derivative, such as (6-aminohexyl)triphenylphosphonium bromide, can be coupled to a carboxylic acid using standard coupling reagents. acs.org

Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgresearchgate.net The carboxylic acid is first activated by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC), which is then susceptible to nucleophilic attack by the amine. acs.org This strategy has been successfully used to conjugate the (6-aminohexyl)triphenylphosphonium moiety to the iron chelator deferasirox (B549329), creating a mitochondria-targeted therapeutic agent. acs.org Other coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for these transformations. mdpi.com

Table 3: Common Reagents for Amide Coupling with this compound Derivatives

| Coupling Reagent | Additive | Base (if needed) |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) | Triethylamine (TEA) or DIPEA |

| PyBOP | None required | DIPEA (N,N-Diisopropylethylamine) |

This compound is an excellent linker for creating fluorescent probes and tracers, providing a flexible spacer between the fluorophore and the molecule of interest. acs.orgnih.gov This separation helps to minimize potential quenching or steric hindrance that might affect either the fluorophore's properties or the target's binding affinity.

The synthesis can proceed in several ways. In one approach, a phenolic compound is first alkylated with 1,6-dibromohexane (B150918). nih.govacs.org The remaining terminal bromide is then substituted, for example with an azide (B81097) for subsequent click chemistry or with a protected amine. nih.gov Alternatively, a molecule containing a carboxylic acid can be coupled to the amine of this compound, and the terminal bromide can then be used to attach to the target molecule. acs.org Fluorescent dyes such as 4-amino-7-nitrobenzoxadiazole (NBD) and AlexaFluor dyes have been successfully incorporated into molecular structures using linkers derived from this compound to create potent fluorescent tracers for biological receptors. acs.orgnih.govacs.org

Table 4: Fluorophores Used in Conjunction with Hexylamine-Based Linkers

| Fluorophore | Excitation (approx. nm) | Emission (approx. nm) |

|---|---|---|

| NBD (4-amino-7-nitrobenzoxadiazole) | 465 | 535 |

| AlexaFluor 488 | 490 | 525 |

Amide Coupling for Peptide and Protein Functionalization

Heterocyclic Ring System Construction

The dual reactivity of this compound also allows its use in the construction of larger systems containing heterocyclic rings. Its primary role is often to act as a tether to which a heterocycle is attached or as a precursor for one of the components in a ring-forming reaction. open.ac.uk

A powerful strategy for forming heterocyclic systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that efficiently creates 1,2,3-triazole rings. acs.orgrasayanjournal.co.in To participate in this reaction, this compound must first be converted into either an azide or an alkyne derivative. For instance, reacting 1,6-dibromohexane with sodium azide yields 1-azido-6-bromohexane. google.com This monofunctionalized linker can then be attached to a scaffold via its bromide end, and the azide becomes available for a subsequent click reaction with an alkyne-containing molecule to form the triazole ring. mdpi.com This methodology has been used to synthesize multivalent iminosugar displays. mdpi.com

Another approach involves the direct alkylation of a nitrogen atom within a heterocyclic ring using the bromo- end of the linker. For example, the exocyclic amine of cytosine has been alkylated using 6-bromohexan-1-ol, demonstrating the feasibility of attaching the hexyl chain to existing heterocycles. open.ac.uk

Table 5: Heterocyclic Systems Synthesized Using this compound Derivatives

| Heterocycle Type | Synthetic Method | Role of Linker |

|---|---|---|

| 1,2,3-Triazole | CuAAC (Click Chemistry) | Provides azido (B1232118) or alkynyl functionality |

| Pyrrolidine | Amide Coupling / Reductive Amination | Linker attached to pre-formed ring |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| (6-aminohexyl)triphenylphosphonium Bromide | (6-aminohexyl)triphenylphosphonium bromide |

| TPP | Triphenylphosphonium |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| NHS | N-hydroxysuccinimide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NBD | 4-amino-7-nitrobenzoxadiazole |

| Deferasirox | 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid |

| Cytosine | 4-amino-1H-pyrimidin-2-one |

Cycloaddition Reactions

While this compound does not directly participate in cycloaddition reactions, it serves as a key precursor to molecules that do, particularly in the realm of "click chemistry". The terminal bromine atom can be readily converted to an azide group, transforming the molecule into 1-azido-6-aminohexane. This azido derivative is a prime candidate for Huisgen 1,3-dipolar cycloadditions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This strategy involves a two-step process:

Azide Formation: The bromo- group is substituted by an azide ion (from sodium azide). The amine group may require protection (e.g., as a trifluoroacetamide) prior to this step to prevent side reactions. acs.org

Cycloaddition: The resulting azide undergoes a [2+3] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.org This reaction reliably forms a stable 1,2,3-triazole ring, linking the hexylamino moiety to the alkyne-containing molecule. acs.org This method is a cornerstone for creating complex molecular architectures, such as in the development of P2Y₁₄ receptor antagonists where an aryl azide was reacted with various alkynes. acs.org

Table 1: Representative Cycloaddition Strategy

| Step | Reactants | Reagents/Catalyst | Product | Finding | Citation |

|---|---|---|---|---|---|

| Azide Conversion | Aryl amine | In situ generated arenediazonium tosylate, Sodium azide | Aryl azide | The amine is converted to an azide to prepare for cycloaddition. | acs.org |

| Click Cycloaddition | Aryl azide, Aryl alkyne | CuSO₄, Sodium ascorbate | 1,2,3-Triazole derivative | A versatile method for synthesizing triazole derivatives by joining azide and alkyne components. | acs.org |

Synthesis of Nitrogen-Containing Heterocycles

The compound's structure is highly conducive to the synthesis of various nitrogen-containing heterocyclic systems. The primary amine can act as a nucleophile, while the alkyl bromide provides a site for alkylation, enabling the formation of rings or the attachment of the hexylamino group to existing heterocyclic structures.

A notable application is in the N-alkylation of nucleic acid bases. For instance, research has demonstrated the synthesis of adenine-functionalized monomers for use in conjugated polymers. In a representative synthesis, adenine (B156593) is alkylated with 2,5-dibromo-3-(6-bromohexyl)thiophene. This reaction, while not using this compound directly, illustrates a key synthetic principle where a bromohexyl chain is used to attach a heterocyclic base (adenine) via N-9 alkylation. The primary amine of this compound could similarly be used to first form an amide or other linkage, with the bromo- group subsequently used for intramolecular or intermolecular cyclization to form heterocycles.

Table 2: Example of Heterocycle Functionalization

| Reactant 1 | Reactant 2 | Reagents/Solvent | Product | Finding | Citation |

|---|---|---|---|---|---|

| 2,5-dibromo-3-(6-bromohexyl)thiophene | Adenine | K₂CO₃, DMF | 9-(6-(2,5-dibromothiophen-3-yl)hexyl)-9H-purin-6-amine | The bromohexyl moiety serves as a linker to alkylate the N-9 position of adenine, creating a monomer for polymerization. |

Polymer and Material Chemistry Applications

This compound is a functional compound for modifying existing polymers and creating new materials with tailored properties.

Incorporation into Polymeric Architectures

The dual functionality of this compound allows it to be incorporated into polymers in several ways. The bromide is an excellent leaving group for N-alkylation reactions, making it suitable for the quaternization of nitrogen-containing polymers. For example, polymers like poly(4-vinylpyridine) (P4VP) can be modified by reacting the pyridine nitrogen atoms along the polymer backbone with this compound (or its precursor 1-bromohexane). This process creates pyridinium bromide groups, which can impart properties like antibacterial activity to the polymer. researchgate.netacs.org

Alternatively, this compound can be used as a building block for functional monomers prior to polymerization. In one study, this compound hydrobromide was reacted with dimethyl croconate and an aniline (B41778) derivative to create a croconamide-based molecule. bwise.kr This molecule was then used for the non-covalent functionalization of carbon nanotube fibers, demonstrating its use in creating hybrid materials. bwise.kr Another approach involves synthesizing adenine-functionalized thiophene (B33073) monomers using a bromohexyl linker, which are then polymerized via direct arylation polymerization (DArP) to create sequence-controlled conjugated polymers.

Table 3: Polymer Functionalization Examples

| Polymer/Monomer | Functionalization Reagent | Reaction Type | Application/Finding | Citation |

|---|---|---|---|---|

| Poly(4-vinylpyridine) (in Polysiloxane copolymer) | 1-Bromohexane (B126081) | N-alkylation (Quaternization) | Creates antibacterial polysiloxanes with pyridinium pendants. | researchgate.net |

| Polystyrene-b-poly(4-vinylpyridine) | 1-Bromohexane | N-alkylation (Quaternization) | Produces surfaces with enhanced antibacterial activity. | acs.org |

| Dimethyl croconate / P4VP | This compound hydrobromide | Synthesis of a functional molecule for polymer modification | Used to create a croconamide receptor for anion detection on carbon nanotube fibers. | bwise.kr |

| Adenine-functionalized dibromothiophene | N/A (Monomer Synthesis) | Direct Arylation Polymerization (DArP) | Produces conjugated polymers with nucleobase functionality. |

Surface Modification and Self-Assembled Monolayers

The amine group of this compound can anchor the molecule to various surfaces, while the alkyl chain promotes the formation of ordered structures. This makes it and related compounds suitable for creating self-assembled monolayers (SAMs), which are highly organized molecular layers that can tune the physicochemical properties of a substrate. mdpi.com

Amine-terminated alkanes are known to form compact SAMs on gold surfaces, providing a more oxidation-resistant alternative to traditional thiol-based SAMs. uba.ar The amine headgroup interacts with the gold surface, and the alkyl chains align, tilted from the surface normal. uba.ar The six-carbon chain of this compound is of a sufficient length to facilitate the formation of well-organized SAMs. rsc.org

Furthermore, the compound can be used for the chemical modification of advanced materials like graphene. google.com The amine group can react with functional groups on the graphene surface (e.g., epoxides), covalently attaching the 6-bromohexyl moiety. The terminal bromine then provides a reactive site for further functionalization, allowing for the tailored design of graphene-based materials for various applications. google.cominnospk.com

Table 4: Surface Modification and SAM Applications

| Substrate | Molecule Used/Related To | Application | Finding | Citation |

|---|---|---|---|---|

| Gold (Au) | Alkane amines | Self-Assembled Monolayers (SAMs) | Amine-terminated alkanes form compact, ordered monolayers on gold, acting as an alternative to thiol-based SAMs. | uba.ar |

| Gold (Au) | Push-pull chromophore with hexyl chain | Self-Assembled Monolayers (SAMs) | A six-carbon chain is an effective length for achieving dense, well-organized SAMs for applications in molecular electronics. | rsc.orgresearchgate.net |

| Graphene | This compound | Chemical Modification | Provides a method for functionalizing graphene surfaces. | google.com |

| Titanium (Ti) Surfaces | Amines, Phosphonates, Silanes | Bioactive Coatings (SAMs) | Amine groups are one class of molecules used to form versatile SAMs on hydroxylated titanium for biomedical applications. | mdpi.com |

Advanced Applications of 6 Bromohexan 1 Amine As a Chemical Building Block

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The unique structure of 6-bromohexan-1-amine allows for sequential or orthogonal reactions, making it a valuable intermediate in the synthesis of novel therapeutic agents. The amine group can readily form amides, sulfonamides, or be used in alkylation reactions, while the bromo group is a good leaving group for nucleophilic substitution or a handle for organometallic coupling reactions.

This compound and its derivatives are instrumental in the synthesis of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammation, immune responses, and diabetes. acs.orgnih.gov Researchers utilize this compound as a linker to connect a core pharmacophore to other functional groups, optimizing the ligand's binding affinity and physicochemical properties.

In a structure-based design of P2Y14 receptor antagonists, 6-aminohexanol was converted into this compound hydrochloride. acs.org This intermediate was then used in the synthesis of complex 1,2,3-triazolyl-biphenyl derivatives. acs.org The synthesis involves reacting an aryl azide (B81097) with an alkyne via a "click reaction" to form the triazole ring, where the hexylamine-derived chain is attached to one part of the final molecule. acs.org This approach led to the discovery of several potent antagonists, with inhibitory concentrations (IC50) in the nanomolar range. acs.orgnih.gov The hexyl chain's flexibility is crucial for positioning the molecular fragments correctly within the receptor's binding pocket.

Table 1: P2Y14 Receptor Antagonists Synthesized Using a 6-Bromohexane Linker

| Compound | Substituent on Phenyl Ring | IC50 (nM) |

|---|---|---|

| 65 | 4-CF₃ | 32 |

| 77 | 4-n-propyl | >32 |

| 75 | 5-Br-thienyl | >32 |

| 71 | 4-Br | >32 |

| 82 | 4-n-pentyloxy | >32 |

| 76 | 4-CH₃ | 237 |

This table presents data on the inhibitory concentration (IC50) of various synthesized P2Y14 receptor antagonists that incorporate a linker derived from a 6-bromohexane unit. The data is sourced from research on structure-based drug design. acs.orgnih.gov

Beyond receptor antagonists, this compound serves as a key intermediate in the creation of other novel drug candidates. Its role as a linker is critical in connecting targeting moieties to active drug components or in building multivalent systems to enhance therapeutic efficacy.

A notable example is its use in the synthesis of a mitochondria-targeted titanium complex, Ti-DFX-TPP, designed as a potent anticancer agent. acs.org In this work, this compound hydrobromide was used as a starting material to synthesize (6-aminohexyl)triphenylphosphonium bromide. acs.org This phosphonium (B103445) salt fragment serves to direct the final complex to the mitochondria of cancer cells. The amine end of the linker is then coupled to the iron chelator deferasirox (B549329) (DFX), and this assembly is complexed with titanium. acs.org The resulting drug candidate, Ti-DFX-TPP, effectively disrupts iron metabolism in tumor cells, demonstrating the crucial role of the 6-carbon linker in creating targeted therapies. acs.org

Furthermore, the related compound 1-azido-6-bromohexane, synthesized from bromo-hexane precursors, is used to construct multivalent iminosugars. mdpi.commdpi.com These complex architectures are designed to bind to and stabilize enzymes like N-acetylgalactosamine-6-sulfatase (GALNS), with potential applications in treating lysosomal storage disorders. mdpi.com The 6-carbon chain again functions as a flexible spacer, allowing multiple iminosugar units to be attached to a central scaffold, thereby enhancing their binding affinity through the multivalent effect. mdpi.commdpi.com

Precursors for Receptor Ligands and Antagonists (e.g., P2Y14 receptor antagonists)

Contributions to Advanced Materials Science

The bifunctionality of this compound is also leveraged in materials science to construct functional molecules for electronics, sensing, and catalysis. The ability to bridge different chemical domains—such as a surface anchor and a functional headgroup—makes it a valuable component in the bottom-up fabrication of advanced materials.

In the development of materials with specific optical and electronic properties, this compound derivatives are used to build "push-pull" chromophores. These molecules have electron-donating and electron-accepting groups connected by a conjugated system, giving them useful non-linear optical properties.

Research has detailed the stepwise synthesis of a novel push-pull thiophene-based chromophore designed for self-assembly on gold surfaces. researchgate.netresearchgate.netrsc.org The synthesis began with 6-bromohexan-1-ol, a close precursor to this compound, to introduce a hexyl chain onto an N-methylaniline donor group. rsc.org This chain was later functionalized to bear a thioacetate (B1230152) group, which acts as an anchor to the gold surface. researchgate.netresearchgate.net The final chromophore exhibits significant electro-optical properties suitable for applications in molecular electronics and sensors. researchgate.net The hexyl chain provides the necessary flexibility for the chromophore to self-organize into well-ordered monolayers on the substrate. researchgate.net

This compound is a key component in the fabrication of smart materials like supramolecular gels, which can respond to external stimuli. These gels have applications in sensing, drug delivery, and environmental remediation.

Scientists have developed a pillar arene-based dually crosslinked supramolecular gel that functions as a chemical sensor. The synthesis of this material involved preparing this compound hydrobromide (BHA) from 6-aminohexan-1-ol. The BHA was then N-protected with a Boc group and subsequently attached to the pillar arene macrocycle. This functionalized component, containing the flexible hexyl chain, helps form the gel's three-dimensional network through non-covalent interactions.

In another application, this compound hydrobromide was used to synthesize a receptor for an electrochemical sensor designed for the selective detection of acetate (B1210297) anions. bwise.kr The amine was reacted with dimethyl croconate and 3,5-bis(trifluoromethyl)aniline (B1329491) to create a functional croconamide receptor. bwise.kr This receptor was then immobilized on carbon nanotube fibers to fabricate the final sensor device.

Table 2: Components of Sensor Systems Utilizing this compound

| Sensor Type | Core Component | Role of this compound Derivative | Analyte |

|---|---|---|---|

| Supramolecular Gel Sensor | Pillar arene | Forms part of the cross-linking guest molecule to build the gel network. | Adiponitrile |

| Electrochemical Sensor | Croconamide | Acts as a linker in the synthesis of the anion receptor molecule. bwise.kr | Acetate |

This table outlines the role of this compound derivatives in two distinct sensor platforms. bwise.kr

The structural features of this compound are relevant to the field of ionic liquids (ILs), which are salts with melting points below 100 °C, often used as "green" solvents and catalysts in chemical reactions. Bromoalkanes, such as 1-bromohexane (B126081), are common reagents for synthesizing the cationic component of ionic liquids. researchgate.net The alkylation of a heterocyclic base like 1-methylimidazole (B24206) or pyridine (B92270) with a bromoalkane yields an N-alkylated cation, which is then paired with a suitable anion. researchgate.net

In the context of ionic liquid-supported organic synthesis, a reactant can be chemically tethered to an ionic liquid. sci-hub.se This strategy combines the benefits of homogeneous catalysis (good reactant mixing) and heterogeneous catalysis (easy separation of product from the catalyst/support). A molecule like this compound could theoretically be attached to an IL support via either its amine or bromo functionality. Subsequent chemical transformations can be carried out on the other end of the molecule, with the bulky IL support facilitating easy purification by precipitation and filtration at each step. sci-hub.se This methodology is particularly useful in multi-step and combinatorial synthesis. sci-hub.se

Applications in Supramolecular Gels and Sensors

Industrial and Agrochemical Intermediate Synthesis

This compound is a bifunctional chemical compound featuring a primary amine group at one end of a six-carbon chain and a bromine atom at the other. This structure makes it a versatile building block in organic synthesis, particularly for creating more complex molecules used in industrial and agrochemical applications. Its ability to undergo reactions at either the amine or the bromo group allows for the systematic construction of targeted molecular architectures.

Precursors for Agrochemicals

The utility of halogenated alkanes as intermediates in the synthesis of agrochemicals is a well-established principle in industrial chemistry. The related compound, 1-bromohexane, is recognized as a precursor and alkylating agent for producing various organic chemicals, including those for agricultural use. atamankimya.com The presence of both an amino group and a bromo group in this compound provides two distinct points of reactivity, enhancing its value as a precursor for specialized agrochemicals.

The primary amine group can be used to introduce the hexylamine (B90201) chain into a molecule, while the bromine atom serves as a leaving group for subsequent nucleophilic substitution reactions. This dual functionality allows it to act as a linker or spacer in the synthesis of complex active ingredients for pesticides, herbicides, or plant growth regulators. While specific, publicly documented examples of commercial agrochemicals synthesized directly from this compound are not detailed in available literature, its structural motifs are indicative of its potential role as an intermediate for introducing functionalized alkyl chains.

Table 1: Properties of this compound as a Chemical Intermediate

| Property | Value |

| Molecular Formula | C₆H₁₄BrN |

| Molecular Weight | 180.09 g/mol |

| Boiling Point | 200-201 °C |

| Density | ~1.21 - 1.246 g/cm³ |

| Key Functional Groups | Primary Amine (-NH₂), Bromo (-Br) |

| Primary Use in Synthesis | Bifunctional Building Block / Alkylating Agent |

Data sourced from multiple references. chembk.comlookchem.com

Intermediates for Dyes and Pigments

The structure of this compound is highly suitable for its use as an intermediate in the synthesis of dyes and pigments. The terminal amine group provides a reactive site for attachment to a chromophore (the color-bearing part of a dye molecule), while the hexyl chain acts as a flexible spacer.

Research into fluorescent dyes has demonstrated the use of related bromoalkanes in their synthesis. In one study, a fluorescent dye, abbreviated as SBnHe, was synthesized using 1-bromohexane to alkylate the amine groups of a stilbene-based precursor. mdpi.com This reaction, an N-alkylation, is a fundamental step where the hexyl group is attached to the core dye structure. mdpi.com The synthesis of SBnHe from its amine intermediate using 1-bromohexane achieved a yield of 47.0%. mdpi.com This process highlights a typical application for bromo-amino alkanes in dye chemistry, where they are used to modify the properties of the final dye molecule.

In a separate line of research, a dye-labeled nucleotide, γ-O-(6-(ATTO488)amidohexyl) adenosine-O5'-triphosphate, was synthesized. uni-konstanz.de This synthesis involved a key intermediate, γ-O-(6-aminohexyl) adenosine-O5'-triphosphate, which features the same 6-aminohexyl linker that would be formed from this compound. uni-konstanz.de In this process, the terminal amine of the hexyl chain was reacted with an N-hydroxysuccinimide (NHS) ester of an ATTO 488 dye to form a stable amide bond, successfully tethering the dye to the nucleotide. uni-konstanz.de This demonstrates the utility of the 6-aminohexyl moiety as a linker for attaching functional molecules like fluorescent dyes.

Table 2: Research Findings on Synthesis of Fluorescent Dye SBnHe

| Parameter | Details |

| Starting Intermediate | Diamine stilbene (B7821643) derivative (Intermediate 2) |

| Reactant for Alkylation | 1-Bromohexane |

| Reaction Type | N-alkylation (S_N2) |

| Solvent | Dimethylformamide (DMF) |

| Final Product | SBnHe Fluorescent Dye |

| Reported Yield | 47.0% |

Data sourced from a study on fluorescent dyes based on stilbene derivatives. mdpi.com

Analytical and Spectroscopic Characterization of 6 Bromohexan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-bromohexan-1-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a derivative, specific proton signals can be assigned to different parts of the molecule. For instance, in a derivative where this compound is linked to another molecule, the protons on the hexyl chain will exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the bromine atom (–CH₂Br) typically appears at a lower field (higher ppm value) compared to the other methylene groups due to the deshielding effect of the bromine atom. Similarly, the methylene group adjacent to the amine function (–CH₂N–) will also be shifted downfield. The integration of these signals provides the ratio of protons in different environments, confirming the structure. ipb.ptlibretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The carbon atom attached to the bromine (C-Br) and the one attached to the nitrogen (C-N) will have distinct chemical shifts. For example, in a study involving a derivative of this compound, ¹³C NMR was used to confirm the structure of the synthesized compound. acs.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.ptub.edu

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₂ -Br | ~3.4 | ~33 |

| CH₂ -CH₂Br | ~1.85 | ~32 |

| CH₂ -CH₂N | ~1.5 | ~28 |

| CH₂ -N | ~2.7 | ~40 |

| -(CH₂)₂- | ~1.4 | ~26, ~25 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. acs.org Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions from the derivative, which are then analyzed to determine their mass-to-charge ratio (m/z). acs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. acs.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) results in a characteristic M and M+2 peak pattern in the mass spectrum, which is a clear indicator of the presence of a bromine atom in the molecule. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller fragments and analyzing their masses. This data helps to piece together the structure of the original molecule.

Future Perspectives and Emerging Research Directions

Sustainable and Eco-Friendly Synthetic Routes for 6-Bromohexan-1-amine

The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for synthesizing amines and their derivatives. numberanalytics.comrsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis from alkyl halides, often suffer from low atom economy and the generation of stoichiometric waste. rsc.org In response, researchers are exploring eco-friendly alternatives that minimize environmental impact. numberanalytics.comsamipubco.com

One promising approach is the use of biomass-derived precursors, leveraging renewable resources to create essential chemical building blocks. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" method has emerged as a particularly attractive, atom-economical strategy for N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This technique, which can utilize alcohols derived from renewable sources, aligns with the principles of green chemistry. rsc.org

Furthermore, the use of water as a solvent in amine synthesis is a key area of focus. samipubco.com Researchers have successfully developed methods for synthesizing tertiary amines from alkyl halides and ammonium (B1175870) salts in water, avoiding the need for organic ligands or catalysts. samipubco.com The use of solid, safer nitrogen-donor reagents like ammonium salts further enhances the green credentials of these synthetic routes. samipubco.com Biocatalytic methods, employing enzymes like transaminases and imine reductases, also offer a sustainable pathway to amine synthesis under mild conditions, often with high selectivity. numberanalytics.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Amines

| Feature | Conventional Methods (e.g., Gabriel Synthesis) | Emerging Green Methods |

| Starting Materials | Often petroleum-based alkyl halides rsc.org | Biomass-derived alcohols, alkyl halides rsc.orgsamipubco.com |

| Solvents | Often organic solvents | Water, green solvents samipubco.com |

| Byproducts | Stoichiometric amounts of waste rsc.org | Primarily water rsc.org |

| Catalysts | May require harsh reagents | Biocatalysts, recyclable catalysts numberanalytics.comorganic-chemistry.org |

| Atom Economy | Generally lower rsc.org | Generally higher rsc.org |

Chemo- and Regioselective Transformations of this compound

The presence of two distinct functional groups in this compound presents a significant challenge and opportunity in synthetic chemistry: achieving chemo- and regioselectivity. The ability to selectively react at either the amine or the bromide is crucial for its use as a versatile synthetic intermediate.

Recent advancements in catalysis have provided powerful tools to control the reactivity of such bifunctional molecules. For instance, nickel-catalyzed cross-coupling reactions have shown excellent chemo- and regioselectivity in the alkylation of C-H bonds with alkyl halides. nih.govsemanticscholar.org These methods can differentiate between various reactive sites within a molecule, enabling precise modifications. The choice of ligands, such as vicinal diamine ligands in Ni(II)-catalyzed processes, can play a critical role in directing the reaction to the desired position. nih.gov

Transition-metal-free approaches are also being developed. For example, the use of N-bromoimides and DBU has enabled the allylic amination of alkenes, providing a mild method for installing nitrogen nucleophiles. organic-chemistry.org The careful control of reaction conditions, including the choice of base and solvent, is paramount in directing the outcome of these transformations. The stability and reactivity of intermediates, such as alkylzinc reagents in Negishi-type couplings, are also highly dependent on the solvent and the structure of the reagent itself, influencing the chemo- and regioselectivity of the reaction. acs.org The development of these selective transformations is critical for synthesizing complex molecules from simple precursors like this compound. nih.gov

Expanded Utility in Bio-orthogonal Chemistry

Bio-orthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, represents a rapidly expanding frontier for molecules like this compound. Its bifunctional nature makes it an ideal scaffold for creating crosslinkers and probes for studying biological systems. researchgate.netwm.edu

One key application is in the site-specific modification of proteins. By incorporating unnatural amino acids with bio-orthogonal handles into proteins, researchers can achieve precise labeling and conjugation. wm.eduwm.edu For instance, a bromoalkyne unnatural amino acid can be used in a reaction sequence involving a bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a Sonogashira coupling to create multivalent bioconjugates. wm.edu These conjugates have applications in targeted therapeutics, protein monitoring, and diagnostic assays. wm.edu

The development of novel bio-orthogonal reactions is also expanding the toolbox for chemical biologists. The strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reaction between tetrazines and strained alkenes is a fast, selective, and catalyst-free reaction that is gaining attention for protein labeling and imaging. tcichemicals.com Hetero-bifunctional crosslinkers containing tetrazines can be synthesized, potentially utilizing building blocks derived from this compound, to link different biomolecules. tcichemicals.com Furthermore, strategies for disulfide rebridging in proteins using reagents like 3-bromo-5-methylene pyrrolones (3Br-5MPs) highlight the importance of having bifunctional molecules that can react specifically with amino acid residues. mdpi.comnih.gov

Development of Novel Functional Materials and Nanostructures

The unique properties of this compound make it a valuable component in the synthesis of advanced functional materials and nanostructures. Its ability to act as a linker or surface modifier is being exploited in various applications, from drug delivery to electronics.

In the realm of nanotechnology, amine-functionalized nanoparticles are of significant interest. For example, a one-pot synthesis has been developed for amine-functionalized, angular-shaped superparamagnetic iron oxide nanoparticles (A-SPIONs). researchgate.net In this process, the amine-containing polymer, polyethyleneimine (b-PEI), helps control the morphology of the nanoparticles and provides surface amine groups for further functionalization. researchgate.net This highlights the potential role of amine-containing precursors in nanoparticle synthesis.

The dual functionality of related bromo-alcohols, such as 6-bromohexan-1-ol, has been utilized in the creation of functional polymers and for surface functionalization in nanotechnology. innospk.com This suggests analogous applications for this compound. For instance, it could be used to create self-assembled monolayers on surfaces, introducing amine functionalities for subsequent chemical modifications. The synthesis of ionic liquids with functional side chains, which can then be used in supported synthesis, is another area where this compound derivatives could find use. sci-hub.se The development of polymers with precisely controlled architectures, such as block copolymers, can also be facilitated by initiators and monomers derived from functionalized amines and halides. thieme-connect.com

Automation and High-Throughput Screening in this compound Derived Compound Synthesis

The fields of drug discovery and materials science are increasingly relying on automation and high-throughput screening (HTS) to accelerate the pace of innovation. ucla.edu These technologies are particularly well-suited for exploring the vast chemical space that can be accessed using versatile building blocks like this compound.

Automated synthesis platforms can significantly increase the efficiency of producing libraries of compounds. nih.gov These systems can perform a variety of chemical reactions, such as reductive amination and amide bond formation, in a parallel and automated fashion. nih.gov This allows for the rapid generation of diverse derivatives from a common scaffold. For example, an automated workflow could utilize this compound as a starting material to create a large library of bifunctional compounds by reacting the amine with a diverse set of aldehydes and the bromide with various nucleophiles. nih.gov The development of simple, robust reactions that are amenable to automation is a key area of research. illinois.edu

Once these compound libraries are synthesized, HTS methods are employed to rapidly assess their biological activity or material properties. sygnaturediscovery.comunav.edu Techniques such as surface plasmon resonance (SPR), homogeneous time-resolved fluorescence (HTRF), and high-content imaging (HCI) are used to screen for compounds with desired characteristics, such as the ability to act as molecular glue degraders or bifunctional degraders in targeted protein degradation. sygnaturediscovery.comsygnaturediscovery.com Mass spectrometry-based HTS approaches are also emerging as powerful tools for screening bifunctional enzyme inhibitors. tangotx.com The combination of automated synthesis and HTS allows for the efficient exploration of structure-activity relationships, paving the way for the discovery of new drugs and materials derived from this compound. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.